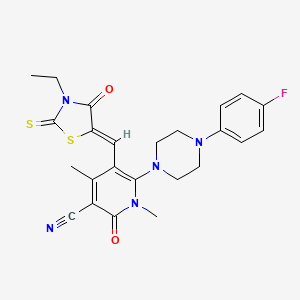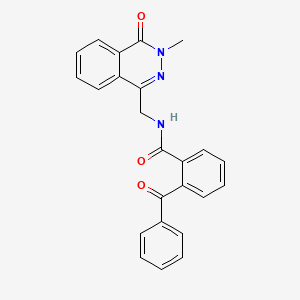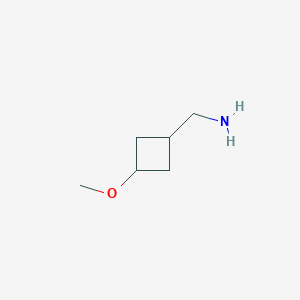
2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol is a chemical compound that has been extensively used in scientific research due to its unique properties. It is commonly referred to as MPPO and is a colorless liquid that is soluble in water and organic solvents. MPPO is a versatile compound that has been used in various fields of research, including pharmaceuticals, biochemistry, and environmental studies.
Aplicaciones Científicas De Investigación
Coordination Complexes and Magnetic Properties
Starting from easily accessible ethyl-5(3)-methylpyrazole-3(5)-carboxylate, a related compound 2-[(1,5-dimethyl)pyrazol-3-yl]propan-2-ol undergoes coordination with transition metal ions, leading to the formation of mono- and multinuclear complexes. These complexes have been characterized by spectroscopy and magnetic measurements, indicating potential applications in materials science for magnetic properties (Seubert et al., 2011).
Antibacterial and Catalytic Properties
A new synthesis approach involving bipyrazolic ligands, specifically 3-Bis(3′-carboxyl-5′-methyl-l'-pyrazolyl) propan-2-ol and its copper complexes, has been explored. These complexes exhibit distinctive structural features and have been evaluated for antibacterial and catalytic properties. Particularly, one of the complexes demonstrated good catalytic properties in the air-oxidation of catechol to quinone, highlighting its potential use in catalytic applications (Harit et al., 2018).
Synthesis and Characterization of Metal Complexes
The synthesis and structural characterization of metal complexes derived from pyrazole-based polydentate ligands, including compounds similar to 2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol, have been reported. These studies have led to a better understanding of the coordination chemistry and potential applications of these complexes in various fields such as catalysis and materials science (Zhang et al., 2008).
Regioselectivity in Pyrazole Formation
Research on the regioselectivity of pyrazole formation has shown that using fluorinated alcohols as solvents can dramatically increase regioselectivity. This method has been applied to synthesize fluorinated analogs of Tebufenpyrad, indicating the compound's relevance in improving synthetic methodologies for pyrazole derivatives with potential applications in agrochemicals (Fustero et al., 2008).
Src Kinase Inhibitory and Anticancer Activities
A study on 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, synthesized from epichlorohydrine, evaluated them as Src kinase inhibitors and for their anticancer activity. This research highlights the potential medicinal chemistry applications of compounds structurally related to this compound in developing new therapeutic agents (Sharma et al., 2010).
Propiedades
IUPAC Name |
2-methyl-3-(2-methylpyrazol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFFYPMKPQMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B2984258.png)
![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)


![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)



![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)
![N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984276.png)